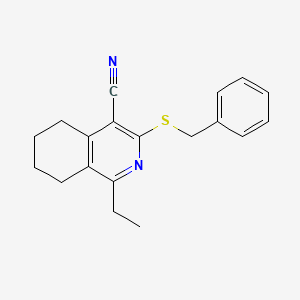![molecular formula C22H16ClF3N4O3S B11644312 (6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644312.png)
(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物(6Z)-6-{4-[2-(4-氯-3-甲基苯氧基)乙氧基]苄叉基}-5-亚氨基-2-(三氟甲基)-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮 是一种复杂的的有机分子,在各个科学领域具有潜在的应用。该化合物以其独特的结构为特征,包括噻二唑并[3,2-a]嘧啶-7-酮核心,并被各种官能团取代,这些官能团使其具有化学反应活性以及潜在的生物活性。
准备方法
合成路线和反应条件
(6Z)-6-{4-[2-(4-氯-3-甲基苯氧基)乙氧基]苄叉基}-5-亚氨基-2-(三氟甲基)-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮 的合成通常涉及多个步骤,从容易获得的前体开始。主要步骤包括:
噻二唑并[3,2-a]嘧啶-7-酮核的形成: 这可以通过在酸性或碱性条件下对合适的前体进行环化来实现。
苄叉基的引入: 此步骤涉及在碱性条件下将核心结构与苯甲醛衍生物缩合。
用苯氧基乙氧基和三氟甲基取代: 这些基团是通过使用合适的试剂和催化剂进行亲核取代反应引入的。
工业生产方法
该化合物的工业生产可能涉及对合成路线的优化,以最大程度地提高产率并降低成本。这可能包括使用连续流动反应器,对催化剂进行高通量筛选以及先进的纯化技术。
化学反应分析
反应类型
(6Z)-6-{4-[2-(4-氯-3-甲基苯氧基)乙氧基]苄叉基}-5-亚氨基-2-(三氟甲基)-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮: 可以进行各种化学反应,包括:
氧化: 该化合物可以用强氧化剂氧化,导致形成相应的氧化物。
还原: 还原反应可以使用还原剂如硼氢化钠或氢化铝锂进行。
取代: 该化合物可以进行亲核或亲电取代反应,具体取决于存在的官能团。
常见试剂和条件
氧化: 高锰酸钾,三氧化铬。
还原: 硼氢化钠,氢化铝锂。
取代: 卤化试剂,如胺或醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会生成氧化物,而还原可能会生成醇或胺。
科学研究应用
(6Z)-6-{4-[2-(4-氯-3-甲基苯氧基)乙氧基]苄叉基}-5-亚氨基-2-(三氟甲基)-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮:
化学: 用作合成更复杂分子的构建单元。
生物学: 潜在的用作研究生物途径的探针。
医学: 对其潜在的治疗效果进行研究,包括抗炎和抗癌活性。
工业: 用于开发具有特定性能的新材料。
作用机制
(6Z)-6-{4-[2-(4-氯-3-甲基苯氧基)乙氧基]苄叉基}-5-亚氨基-2-(三氟甲基)-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮 的作用机制涉及它与特定分子靶标的相互作用。该化合物可能会与酶或受体结合,调节其活性并导致下游效应。确切的途径和靶标可能会因特定应用和环境而异。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种更简单的酯,具有类似的官能团,但核心结构不同.
乙酰丙酮: 另一种具有酮-烯醇互变异构的化合物,用于各种化学反应.
独特性
(6Z)-6-{4-[2-(4-氯-3-甲基苯氧基)乙氧基]苄叉基}-5-亚氨基-2-(三氟甲基)-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮: 由于其复杂的结构而独一无二,这使其具有广泛的化学反应性和潜在的生物活性。其官能团和核心结构的组合使其区别于乙酰乙酸乙酯和乙酰丙酮等更简单的化合物。
属性
分子式 |
C22H16ClF3N4O3S |
|---|---|
分子量 |
508.9 g/mol |
IUPAC 名称 |
(6Z)-6-[[4-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H16ClF3N4O3S/c1-12-10-15(6-7-17(12)23)33-9-8-32-14-4-2-13(3-5-14)11-16-18(27)30-21(28-19(16)31)34-20(29-30)22(24,25)26/h2-7,10-11,27H,8-9H2,1H3/b16-11-,27-18? |
InChI 键 |
DEHYFJGCSMHYOE-TVDQCVAKSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)Cl |
规范 SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11644233.png)

![3-butoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11644245.png)
![2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11644254.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11644256.png)
![6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11644259.png)
![(5Z)-3-(4-chlorobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11644261.png)
![5,5-Dimethyl-2-[(2-phenylsulfanylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B11644272.png)

![2-[5-Methyl-2-(propan-2-YL)phenoxy]-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B11644289.png)
![butyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644291.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644299.png)
![Ethyl 6-ethyl-2-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11644305.png)
![7-methyl-N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11644319.png)
